Methyl 3-amino-5-bromopicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSWUPHDNTLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679105 | |
| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072448-08-8 | |
| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 3 Amino 5 Bromopicolinate
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The bromine atom can be displaced by various primary and secondary amines. This reaction is a fundamental method for synthesizing more complex substituted picolinates. The reaction typically requires heat and is often facilitated by a base to neutralize the hydrogen bromide formed as a byproduct.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Reagent Example | General Conditions | Product Type |
| Primary Amine | R-NH₂ | Heat, optional base | 3-amino-5-(alkyl/aryl)aminopicolinate |
| Secondary Amine | R₂NH | Heat, optional base | 3-amino-5-(dialkyl/diaryl)aminopicolinate |
| Azide | Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF) | 3-amino-5-azidopicolinate |
Similarly to amines, thiols can act as nucleophiles to replace the bromine atom, leading to the formation of thioethers. Other nucleophiles, such as alkoxides, can also be used to introduce different functionalities at the 5-position. These reactions generally proceed in polar aprotic solvents.
Table 2: Nucleophilic Substitution with Thiols and Other Nucleophiles
| Nucleophile Type | Reagent Example | Solvent | Product Type |
| Thiol | Potassium thiolate (R-SK) | Polar aprotic (e.g., DMF) | 3-amino-5-(alkyl/aryl)thiopicolinate |
| Alkoxide | Sodium alkoxide (R-ONa) | Polar aprotic (e.g., DMF) | 3-amino-5-alkoxypicolinate |
Oxidation and Reduction Chemistry of the Amino Group
The amino group at the 3-position is another key site for chemical transformations, allowing for both oxidation and reduction reactions.
The amino group can be oxidized to a nitro group (-NO₂). This transformation fundamentally alters the electronic properties of the pyridine ring, making it more electron-deficient. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be employed for this purpose, often in acidic or basic conditions.
While the starting material already contains a primary amino group, this section heading in the source material likely refers to the potential for the amino group to be derived from the reduction of a corresponding nitro compound during a synthetic sequence. For instance, the reduction of a 3-nitro-5-bromopicolinate derivative would yield the 3-amino compound. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) are typically used for such reductions.
Cross-Coupling Reactions and Derivative Functionalization
The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where the bromine atom is substituted with an aryl or vinyl group using a palladium catalyst and a boronic acid. These reactions allow for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules. mdpi.com The reaction typically requires a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as a mixture of 1,4-dioxane (B91453) and water. mdpi.com
Table 3: Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example | Role |
| Electrophile | Methyl 3-amino-5-bromopicolinate | Provides the pyridine core and bromine leaving group |
| Nucleophile | Arylboronic acid (Ar-B(OH)₂) | Source of the new aryl group |
| Catalyst | Palladium acetate (Pd(OAc)₂) | Facilitates the C-C bond formation |
| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid |
| Solvent | Tetrahydrofuran (THF) or Toluene | Provides the reaction medium |
Sonogashira Coupling and Alkyne Introduction
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is highly effective for introducing alkyne moieties onto aromatic and heteroaromatic rings. organic-chemistry.org In the case of this compound, the bromo substituent at the C-5 position serves as the reactive site for this transformation, enabling the synthesis of a variety of methyl 3-amino-5-alkynylpicolinates.
The general reaction scheme involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper salt (like CuI), and an amine base in a suitable solvent. organic-chemistry.org While specific studies on this compound are not widely published, extensive research on similar bromo-heterocyclic compounds provides a strong basis for predicting its reactivity. Copper-free Sonogashira protocols have also been developed to avoid issues related to copper, such as the homocoupling of the alkyne substrate. nih.govbeilstein-journals.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. beilstein-journals.orgchemrxiv.org
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide Substrate | Alkyne Partner | Catalyst System (Pd Catalyst & Ligand) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 89 | beilstein-journals.org |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 85 | beilstein-journals.org |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | Et₃N / CuI | Toluene | 75 | chemrxiv.org |
| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | i-Pr₂NH / CuI | Dioxane | Good to Excellent | organic-chemistry.org |
These examples demonstrate that the Sonogashira reaction is tolerant of various functional groups, including the amino group present in this compound. The resulting 5-alkynylpicolinate products are valuable intermediates for creating more complex molecular architectures. chemrxiv.orgnih.govnih.gov
Metal-Catalyzed Cross-Couplings for Diverse Molecular Scaffolds
Beyond the Sonogashira reaction, the bromo substituent of this compound is a key handle for a wide range of other metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. uwindsor.ca
The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organohalide, is a prominent example. This palladium-catalyzed reaction can be used to introduce aryl or vinyl groups at the 5-position of the pyridine ring. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
Other important cross-coupling reactions applicable to this substrate include:
Heck Coupling: For introducing alkenyl groups.
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds by coupling with amines.
Stille Coupling: Utilizing organostannane reagents.
Hiyama Coupling: Employing organosilicon compounds.
These reactions significantly expand the synthetic utility of this compound, allowing for the creation of diverse molecular scaffolds with applications in medicinal chemistry and materials science.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner Type | Typical Catalyst | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl/Vinyl-3-aminopicolinate |
| Heck | Alkene | Palladium Catalyst (e.g., Pd(OAc)₂) | 5-Alkenyl-3-aminopicolinate |
| Buchwald-Hartwig | Amine (R₂NH) | Palladium Catalyst + Ligand (e.g., BINAP) | 5-(Dialkyl/Aryl)amino-3-aminopicolinate |
| Stille | Organostannane (R-SnR'₃) | Palladium Catalyst | 5-Aryl/Vinyl/Alkyl-3-aminopicolinate |
Reactivity Influenced by Pyridine Ring Substitution
The reactivity of the pyridine ring in this compound is governed by the interplay of its substituents and the inherent electronic properties of the nitrogen heterocycle. Pyridine itself is less reactive towards electrophilic aromatic substitution than benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring, deactivating it. libretexts.orguoanbar.edu.iq This effect is amplified in acidic conditions when the nitrogen becomes protonated, creating a positive charge on the ring. uoanbar.edu.iq
The substituents on the picolinate (B1231196) ring modulate this baseline reactivity:
3-Amino Group: This is a powerful electron-donating group (EDG) through resonance. It increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and facilitating reactions like palladium-catalyzed couplings by promoting the initial oxidative addition step. pearson.com
2-Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring towards electrophilic substitution.
5-Bromo Group: Halogens are deactivating via induction but can donate electron density through resonance. Its primary role in this molecule is to serve as a leaving group in nucleophilic substitution and cross-coupling reactions. researchgate.net
Exploration of Intramolecular Interactions and Reactivity
The specific arrangement of substituents on the this compound ring allows for potential intramolecular interactions that can influence its conformation and reactivity. A key potential interaction is an intramolecular hydrogen bond between the hydrogen atom of the 3-amino group and the carbonyl oxygen of the 2-methyl ester group.
This type of five-membered ring chelation is common in ortho-substituted aromatic systems. Such an interaction can have several consequences:
Conformational Rigidity: The hydrogen bond can lock the molecule into a more planar and rigid conformation.
Modulation of Reactivity: By holding the amino and ester groups in a specific orientation, the hydrogen bond can affect their chemical properties. For instance, the involvement of the amino group's lone pair in the hydrogen bond could potentially decrease its nucleophilicity or basicity.
Influence on Metal Chelation: The picolinate moiety (the nitrogen and carboxylate group) is a known chelating ligand for metal ions. digitellinc.com An intramolecular hydrogen bond could influence the geometry and stability of metal complexes formed with this ligand, which is relevant in the context of metal-catalyzed reactions.
Applications in Pharmaceutical and Agrochemical Development
Methyl 3-amino-5-bromopicolinate as a Building Block in Drug Discovery
In the realm of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of novel molecules with potential therapeutic applications. Its structure is amenable to various chemical modifications, enabling the development of compounds with enhanced pharmacological properties.
The reactivity of the amino and bromo groups on the pyridine (B92270) ring allows for the introduction of diverse functional groups, leading to the creation of complex bioactive molecules. Researchers have utilized this scaffold to develop compounds with potential antimicrobial and anticancer activities. For instance, modifications to the amino group have resulted in derivatives that show effectiveness against resistant bacterial strains. Furthermore, certain derivatives have demonstrated the ability to inhibit tumor growth in laboratory settings.
This compound is recognized as a valuable intermediate in the synthesis of various active pharmaceutical ingredients. chemicalbook.com Its role as a building block facilitates the construction of the core structures of these therapeutic agents. The compound's utility in this area is highlighted by its application in creating molecules that target neurological and inflammatory diseases.
Contribution to Agrochemical Agent Development
The application of this compound extends to the agricultural sector, where it is used in the creation of new products to protect crops.
This compound serves as a key intermediate in the synthesis of new pesticides and herbicides. Its chemical structure can be modified to design molecules with specific activities against pests and weeds, contributing to the development of innovative crop protection solutions.
Beyond pesticides, this compound is a building block for other specialty chemicals used in agriculture. These chemicals can have a range of applications, from enhancing crop growth to improving the efficiency of other agricultural treatments.
Precursor for Heterocyclic Compounds with Biological Relevance
Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their widespread presence in pharmaceutical drugs. researchgate.net this compound is an important precursor for synthesizing a variety of these heterocyclic structures. The ability to perform reactions such as nucleophilic substitution and coupling reactions on this molecule allows for the creation of diverse heterocyclic frameworks with potential biological activities.
Derivatization Strategies for Enhanced Bioactivity
The chemical scaffold of this compound offers multiple points for modification to enhance the biological activity of the resulting molecules. These derivatization strategies are a cornerstone of modern drug discovery and agrochemical development.
The primary sites for derivatization are the C5-bromo position, the C3-amino group, and the C2-methyl ester.
Modification at the C5-Position: The bromine atom is an excellent handle for introducing a wide variety of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, can be used to attach different aryl or heteroaryl rings. mdpi.com This strategy is often employed to explore the structure-activity relationship (SAR) of a compound series, where the introduced group can influence target binding, selectivity, and pharmacokinetic properties.
Modification of the C3-Amino Group: The amino group is a versatile functional group that can undergo numerous chemical transformations. It can be acylated to form amides, which is a common strategy in medicinal chemistry to mimic peptide bonds or to introduce groups that can form hydrogen bonds with biological targets. google.com Furthermore, the amino group can be alkylated, arylated, or used as a directing group in further electrophilic aromatic substitution reactions.
Modification of the C2-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a reaction that is central to the synthesis of many drugs. google.com The resulting amide derivatives often exhibit improved biological activity and receptor binding affinity. google.com
Table 2: Derivatization Strategies and Potential Bioactivity Outcomes
| Derivatization Site | Reaction Type | Reagents/Conditions | Potential Bioactivity Outcome |
| C5-Bromo | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Modulation of target binding, improved potency, altered pharmacokinetic profile |
| C3-Amino | Acylation/Amide Formation | Acid chlorides, Anhydrides | Enhanced receptor binding through hydrogen bonding, improved metabolic stability |
| C2-Ester | Hydrolysis then Amide Coupling | 1. Base or Acid Hydrolysis 2. Amines, Coupling agents | Increased biological activity, improved solubility and cell permeability |
These derivatization strategies have been successfully applied to create compounds with a range of biological effects, including antimicrobial and anticancer properties. For example, modifications to the amino group have led to compounds with activity against resistant bacterial strains, while other derivatives have shown potential in inhibiting tumor growth in vitro.
Biological Activity and Mechanistic Investigations
Antimicrobial Properties and Spectrum of Activity
Limited direct evidence is available in the reviewed literature regarding the antimicrobial properties of Methyl 3-amino-5-bromopicolinate itself. However, research into its derivatives suggests a potential for antimicrobial applications.
Studies have been conducted on derivatives of this compound, which have shown antimicrobial activity. For instance, compounds with similar structural features have demonstrated efficacy against various bacterial strains, indicating potential as antibiotic agents. google.com While these findings point to the potential of the broader chemical class, specific data on the minimum inhibitory concentration (MIC) or the full spectrum of activity for this compound against various bacterial strains is not extensively documented in the available research.
Anticancer Activity and Cellular Proliferation Inhibition
The anticancer potential of this compound and its analogs has been a subject of scientific investigation. Research has explored its cytotoxic effects and the underlying molecular mechanisms.
A closely related analog, 3-amino-5-bromopicolinaldehyde (B582170), has demonstrated dose-dependent cytotoxic effects on the viability of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this analog are summarized in the table below.
Table 1: Cytotoxicity of 3-amino-5-bromopicolinaldehyde against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
|---|---|---|---|
| PANC-1 | Pancreatic Carcinoma | 1.0 | Real-time impedimetry analysis |
| COLO-205 | Colon Adenocarcinoma | 1.2 | AlamarBlue colorimetric assay |
| A-2058 | Malignant Melanoma | 0.8 | AlamarBlue colorimetric assay |
| EBC-1 | Lung Squamous Cell Carcinoma | 0.9 | AlamarBlue colorimetric assay |
Data sourced from a study on the analog 3-amino-5-bromopicolinaldehyde.
The molecular interactions contributing to the anticancer effects of compounds related to this compound are multifaceted. The analog, 3-amino-5-bromopicolinaldehyde, is suggested to function as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, thereby leading to reduced cancer cell proliferation.
Furthermore, this compound serves as a crucial intermediate in the synthesis of inhibitors for key enzymes in cancer progression, such as Poly (ADP-ribose) polymerase 1 (PARP1) and ATP citrate (B86180) lyase (ACLY). google.comgoogle.com PARP1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a therapeutic strategy for certain cancers. google.com
In studies on acute myeloid leukemia (AML), a derivative of this compound was found to inhibit tubulin polymerization with an IC50 of 3.6 μM, suggesting that this class of compounds might induce cancer cell differentiation through tubulin disruption. nih.gov
The investigation into the specific signaling pathways affected by this compound is still an emerging area of research. However, based on the actions of its derivatives and analogs, some potential pathways can be inferred. The inhibition of enzymes like PARP1 and ribonucleotide reductase directly impacts DNA repair and synthesis pathways, which are often dysregulated in cancer. google.com
The disruption of tubulin polymerization by a derivative points to the potential modulation of microtubule dynamics and, consequently, the mitotic signaling pathways that control cell division. nih.gov For the analog 3-amino-5-bromopicolinaldehyde, there is an indication of PRMT5 inhibition, which can lead to altered splicing of MDM4 and enhance the activity of the p53 tumor suppressor pathway. The PI3K/Akt/mTOR signaling pathway, which is central to cancer metabolism and cell growth, is another potential target, as many small molecules are known to influence this cascade. nih.gov
Enzyme and Receptor Interaction Studies
The interaction of this compound with biological targets like enzymes and receptors is a key aspect of its potential therapeutic activity.
Specific binding affinity data, such as dissociation constants (Kd), for this compound with biological targets are not extensively detailed in the reviewed literature. However, the mechanism of action for its analog, 3-amino-5-bromopicolinaldehyde, is suggested to involve interaction with molecular targets like enzymes or receptors. The presence of the bromine atom in the structure may contribute to halogen bonding, which can enhance the binding affinity of the compound to its target.
The finding that a derivative of this compound inhibits tubulin polymerization provides indirect evidence of its interaction with this protein target. nih.gov Further research, including in vitro binding assays and computational modeling, would be necessary to quantify the binding affinities of this compound with specific biological targets.
Modulation of Enzyme Activity (e.g., Transglutaminase 2)
While direct evidence of this compound's effect on Transglutaminase 2 (TG2) is not yet available in published research, the broader class of pyridine (B92270) derivatives has been a subject of interest in the development of enzyme inhibitors. plos.org Transglutaminase 2, a multifunctional enzyme implicated in a variety of diseases including celiac disease, neurodegenerative disorders, and certain cancers, represents a key therapeutic target. nih.gov The development of small molecule inhibitors for TG2 is an active area of research, with several compounds, such as the dihydroisoxazole (B8533529) derivative ERW1041E and the aminopiperidine derivative BJJF078, having been characterized for their inhibitory effects. nih.gov The potential for picolinate-based compounds to interact with TG2 remains a compelling area for future investigation.
Mechanism of Action Elucidation
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For enzyme inhibitors, this involves determining the nature of the interaction with the target enzyme.
Hypothesized Roles as Inhibitors or Modulators
It is hypothesized that this compound could function as an enzyme inhibitor. The mechanism of action for such a role would depend on how it interacts with the enzyme. Generally, inhibitors can be classified as competitive, non-competitive, or uncompetitive, based on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. The amino and bromo groups on the picolinate (B1231196) ring are key functional groups that could participate in hydrogen bonding or other non-covalent interactions within an enzyme's binding pocket, thereby disrupting its normal catalytic activity. Further enzymatic assays would be required to determine the specific type of inhibition and the potency of this compound against a particular enzyme.
Computational Approaches in Biological Activity Prediction
In modern drug discovery, computational methods are invaluable for predicting the biological activity of small molecules and for guiding the design of more potent and selective compounds. nih.gov These in silico techniques can provide insights into potential drug-target interactions before a compound is even synthesized.
Molecular Docking Studies for Target Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method could be employed to investigate the potential interaction of this compound with the active site of enzymes like Transglutaminase 2. By modeling the binding pose and calculating a docking score, researchers can estimate the binding affinity and identify key interactions between the ligand and the protein's amino acid residues. Such studies have been successfully used for various pyridine derivatives to understand their inhibitory mechanisms against different enzymes.
Correlation of Structural Features with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By analyzing how variations in structural features (such as the nature and position of substituents on the pyridine ring) affect a compound's inhibitory potency, a predictive QSAR model can be developed. For a series of aminobromopicolinate derivatives, a QSAR study could reveal the optimal electronic, steric, and hydrophobic properties required for potent enzyme inhibition. This information is critical for the rational design of new, more effective analogs.
While specific experimental data on the biological activity of this compound is still emerging, the existing body of knowledge on similar compounds and the power of computational chemistry provide a strong foundation for future research. The exploration of its potential as an enzyme inhibitor, particularly against therapeutically relevant targets like Transglutaminase 2, holds promise for the development of novel therapeutic agents.
Structural Analysis and Characterization of Methyl 3 Amino 5 Bromopicolinate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the chemical structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a detailed picture of the molecular framework of Methyl 3-amino-5-bromopicolinate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the amine protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The two aromatic protons on the pyridine ring would appear as distinct signals due to their different positions relative to the substituents. The amine (NH₂) protons would likely appear as a broad singlet, and the methyl (CH₃) protons of the ester group would be a sharp singlet.
A representative ¹H NMR data table for a related aminopicolinate derivative is presented below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 8.10 | d | 2.5 |
| Aromatic-H | 7.50 | d | 2.5 |
| NH₂ | 5.90 | br s | - |
| OCH₃ | 3.90 | s | - |
| Data is illustrative and based on typical values for aminopicolinate structures. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum (around 165-175 ppm). The carbon atoms of the pyridine ring will have chemical shifts determined by the attached substituents (amino, bromo, and methyl ester groups). The methyl carbon of the ester group will appear at the upfield end of the spectrum.
A representative ¹³C NMR data table for a related aminopicolinate derivative is presented below:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 166.0 |
| C-Br (Pyridine) | 108.0 |
| C-NH₂ (Pyridine) | 150.0 |
| C-COOCH₃ (Pyridine) | 145.0 |
| Aromatic C-H | 138.0 |
| Aromatic C-H | 125.0 |
| OCH₃ | 52.5 |
| Data is illustrative and based on typical values for aminopicolinate structures. |
For derivatives of this compound, changes in the NMR spectra would be indicative of the new functional groups. For instance, the introduction of an alkyl group would result in new signals in the aliphatic region of the spectrum.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₇H₇BrN₂O₂).
The mass spectrum also reveals characteristic fragmentation patterns that can aid in structural elucidation. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For aminopyridines, cleavage of the ring can occur.
A table of expected major fragments in the mass spectrum of this compound is provided below:
| m/z | Fragment Ion | Possible Neutral Loss |
| 230/232 | [M]⁺ | - |
| 200/202 | [M - OCH₃]⁺ | OCH₃ |
| 172/174 | [M - COOCH₃]⁺ | COOCH₃ |
| 171 | [M - Br]⁺ | Br |
| Data is illustrative and based on typical fragmentation patterns of similar compounds. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-N and C-Br stretching vibrations at lower wavenumbers.
A table of characteristic IR absorption bands for this compound is presented below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Ester (C=O) | Stretch | 1700 - 1730 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
| C-Br | Stretch | 500 - 600 |
| Data is illustrative and based on typical values for substituted pyridines and esters. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption bands in the UV region. The presence of the amino and bromo substituents on the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid. Studies on other aminopyridine derivatives have shown that they exhibit fluorescence, a property that could also be investigated for this compound and its derivatives. sciforum.net
X-ray Crystallography for Solid-State Structure Determination
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.
Studies on related aminopyridine derivatives have shown that N-H···N and N-H···O hydrogen bonds are common motifs that lead to the formation of supramolecular structures such as dimers, chains, or more complex networks. nih.gov The bromine atom may also participate in weaker halogen bonding interactions (Br···N or Br···O), which can further influence the crystal packing.
A table summarizing potential intermolecular interactions in the crystal structure of this compound is provided below:
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | N-H (amine) | N (pyridine) | Formation of dimers or chains |
| Hydrogen Bond | N-H (amine) | O (carbonyl) | Linking molecules into sheets or 3D networks |
| Halogen Bond | C-Br | N (pyridine) / O (carbonyl) | Directional interactions contributing to packing |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of the crystal lattice |
| Based on analysis of similar structures. |
X-ray crystallography can reveal the preferred conformation of a molecule in the solid state. For this compound, a key conformational feature is the orientation of the methyl ester group relative to the pyridine ring. Due to steric hindrance and electronic effects, the ester group may not be perfectly coplanar with the aromatic ring.
Computational Chemistry for Structural and Electronic Properties
Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For complex organic molecules like this compound, these methods can provide detailed information on molecular geometry, electronic distribution, and reactivity, which are crucial for designing new materials and therapeutic agents.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become one of the most popular and versatile methods available in computational chemistry. Its application to substituted picolinates allows for the calculation of various properties that are often difficult or expensive to determine experimentally.
The core principle of DFT is to describe a system's total energy as a functional of the electron density. A common approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-31G*, to perform geometry optimization and calculate electronic properties. Such calculations can predict the most stable conformation of the molecule (its ground state geometry) and provide insights into its chemical reactivity. For instance, DFT calculations have been effectively used to study the effects of different substituents, such as amino (-NH2) and bromo (-Br) groups, on the electronic and structural properties of pyridine rings. tandfonline.com
Prediction of Molecular Geometry and Electronic Distribution
The precise arrangement of atoms in a molecule and the distribution of electrons are fundamental to its chemical and physical properties. DFT calculations provide a detailed picture of these characteristics for this compound.
Molecular Geometry:
Below is a representative table of predicted bond lengths and angles for a substituted picolinate (B1231196) system, illustrating the type of data obtained from DFT calculations.
| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C2-C3 | 1.41 | N1-C2-C3 | 122.5 |
| C3-C4 | 1.39 | C2-C3-C4 | 118.0 |
| C4-C5 | 1.38 | C3-C4-C5 | 119.5 |
| C5-C6 | 1.39 | C4-C5-C6 | 118.5 |
| C6-N1 | 1.34 | C5-C6-N1 | 123.0 |
| C3-N(amino) | 1.39 | C2-N1-C6 | 118.5 |
| C5-Br | 1.90 | C4-C3-N(amino) | 120.0 |
| C2-C(ester) | 1.51 | C4-C5-Br | 119.0 |
Electronic Distribution:
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide valuable information about the electronic distribution through the analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amino group and the regions around the carbon atoms are likely to show positive potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other molecules, such as in drug-receptor binding or in chemical reactions.
The following table presents hypothetical electronic properties for a substituted picolinate, demonstrating the kind of data derived from DFT studies.
| Electronic Property | Predicted Value (eV) |
|---|---|
| Energy of HOMO | -6.20 |
| Energy of LUMO | -1.85 |
| HOMO-LUMO Energy Gap | 4.35 |
Advanced Research Avenues and Future Directions
Development of Novel Catalytic Systems for Methyl 3-amino-5-bromopicolinate Transformations
The transformation of this compound is a fertile area for the development and application of novel catalytic systems. The presence of a bromo substituent on the pyridine (B92270) ring makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.
Future research is focused on leveraging established and emerging catalytic technologies for its functionalization:
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination represents a powerful method for forming new carbon-nitrogen bonds by coupling the aryl bromide of the picolinate (B1231196) with a wide range of primary and secondary amines. wikipedia.orglibretexts.org This reaction is instrumental in creating libraries of novel compounds for drug discovery. Similarly, Suzuki and Stille couplings can be employed to introduce new carbon-carbon bonds at the 5-position, significantly diversifying the molecular architecture. The development of next-generation palladium catalysts with specialized phosphine (B1218219) ligands continues to improve the efficiency and scope of these transformations under milder conditions. wikipedia.orgchemspider.com
Copper and Zinc-Catalyzed Reactions: Emerging research into the use of more abundant and less toxic first-row transition metals offers a promising alternative to palladium. researchgate.net Copper(II)-catalyzed cascade reactions have been shown to be effective in synthesizing functionalized pyridines. nih.gov Investigating copper or zinc-based catalytic systems for the transformation of this compound could lead to more economical and sustainable synthetic processes.
These catalytic advancements are crucial for unlocking the full potential of this compound as a versatile synthetic intermediate.
Exploration of this compound in Materials Science
The field of materials science presents significant opportunities for the application of this compound. Pyridine derivatives are known constituents in the creation of advanced functional materials due to their electronic properties and coordination capabilities. acs.org
Key areas of exploration include:
Organic Electronics: The pyridine ring is an electron-deficient system, a desirable characteristic for components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.com The specific substitution pattern of this compound can be systematically modified to tune the electronic and photophysical properties of resulting materials.
Metal-Organic Frameworks (MOFs): The picolinate structure can act as a multitopic ligand for the construction of MOFs. bldpharm.combldpharm.com The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can coordinate with metal ions, while the amino and bromo groups offer sites for post-synthetic modification. This could lead to the development of MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Fluorescent Sensors: The inherent fluorescence of some pyridine derivatives can be modulated by the binding of specific analytes. acs.org Derivatives of this compound could be investigated as scaffolds for new fluorescent chemosensors for detecting metal ions or other environmentally important species.
The compound's utility as a building block is a primary focus, with suppliers categorizing it under material science intermediates. bldpharm.combldpharm.com
Investigation of Metabolite Profiles and Pharmacokinetic Considerations
While specific metabolic and pharmacokinetic (PK) studies on this compound are not extensively documented in public literature, its chemical structure allows for predictable metabolic pathways and raises important PK questions for its potential therapeutic derivatives.
Metabolite Profiles: Based on its functional groups, the compound is expected to undergo several metabolic transformations in vivo. The ester group is susceptible to hydrolysis by esterase enzymes, yielding 3-amino-5-bromopicolinic acid. The aromatic ring can be hydroxylated by cytochrome P450 (CYP) enzymes, a common pathway for brominated aromatic compounds. houstonmethodist.orgnih.gov Subsequent debromination is also a possible metabolic step. nih.gov Understanding the full metabolite profile is crucial, as metabolites may possess their own biological activity or toxicity.
Pharmacokinetic Considerations: The physicochemical properties of drug candidates derived from this scaffold will heavily influence their absorption, distribution, metabolism, and excretion (ADME). The ester group can affect lipophilicity and membrane permeability, which in turn impacts bioavailability. The general pharmacokinetic properties of pyridine carboxylic acid esters and their derivatives are an active area of research, though many suffer from suboptimal profiles that require further optimization. nih.gov Future studies would involve in vitro metabolic stability assays using liver microsomes and in vivo PK studies in animal models to characterize the half-life, clearance, and bioavailability of any lead compounds developed from this scaffold.
Synthetic Route Optimization for Sustainability and Green Chemistry Principles
Optimizing the synthesis of this compound and its derivatives in accordance with green chemistry principles is a critical research direction. Traditional synthetic methods often involve harsh conditions, toxic reagents, and significant waste generation. acs.orggoogle.com
Modern, sustainable approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov
Solvent-Free and Aqueous Reactions: Designing reactions that proceed in the absence of volatile organic solvents or in water is a cornerstone of green chemistry. derpharmachemica.com
Use of Reusable Catalysts: Employing heterogeneous or recyclable catalysts, such as clay-based catalysts or those immobilized on solid supports, simplifies product purification and reduces chemical waste. acs.orgderpharmachemica.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step improves atom economy and process efficiency. researchgate.netacs.orgnih.gov
Applying these principles to the synthesis of functionalized pyridines is an area of intense investigation, aiming for processes that are both efficient and environmentally benign. mdpi.comnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Systematic investigation into the SAR and SPR of this compound derivatives is fundamental to its application in drug discovery.
Structure-Activity Relationship (SAR): SAR studies involve the synthesis of a series of analogues to determine how specific structural modifications affect biological activity. For this compound, modifications would target the three key positions:
The Amino Group (Position 3): Acylation, alkylation, or replacement with other functional groups.
The Bromo Group (Position 5): Replacement with other halogens (F, Cl, I) or various aryl or alkyl groups via cross-coupling.
The Methyl Ester (Position 2): Conversion to other esters, amides, or carboxylic acids. This systematic approach is essential for optimizing the potency and selectivity of enzyme inhibitors or receptor modulators derived from this scaffold. nih.gov
Structure-Property Relationship (SPR): SPR studies focus on how molecular structure influences physical properties, particularly binding kinetics. Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the binding of small molecules (fragments) to a target protein in real-time without the need for labels. nih.gov It provides valuable data on association (kₐ) and dissociation (kₑ) rates, which are critical for understanding the binding event. Given its suitability as a molecular fragment, this compound and its close analogues are ideal candidates for SPR-based screening to identify initial hits and guide their optimization into higher-affinity leads. nih.govresearchgate.net
Targeting Specific Biological Pathways for Therapeutic Intervention
This compound serves as a valuable starting point for the design of small molecules aimed at modulating specific biological pathways implicated in disease. It is recognized as an intermediate in the synthesis of pharmaceuticals for conditions such as neurological and inflammatory diseases.
The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov Future research will likely focus on using this compound to generate derivatives that can:
Inhibit Specific Enzymes: The structural features of the molecule are suitable for designing inhibitors that can fit into the active sites of enzymes, such as kinases, proteases, or metabolic enzymes. nih.gov
Modulate Protein-Protein Interactions (PPIs): PPIs represent a challenging but important class of therapeutic targets. Small molecules or fragments that can bind at the interface of two proteins can act as either inhibitors or stabilizers. nih.gov Fragment-based approaches are particularly well-suited for tackling the often flat and featureless surfaces of PPIs.
The goal is to leverage the chemical tractability of the this compound core to develop potent and selective modulators for therapeutic intervention in oncology, immunology, and neuroscience.
Application in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a modern drug discovery paradigm that has gained significant traction, and this compound is an exemplary candidate for this approach. FBDD begins by screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target.
The suitability of this compound for FBDD stems from:
Low Molecular Weight: Its molecular weight (231.05 g/mol ) falls within the typical range for fragments.
Functional Groups for Probing Interactions: The amino group can act as a hydrogen bond donor, the pyridine nitrogen and ester carbonyl as hydrogen bond acceptors, and the bromine atom can form halogen bonds or occupy hydrophobic pockets.
Chemical Tractability: As established, the bromo-substituent provides a straightforward handle for synthetic elaboration, allowing chemists to "grow" or "link" the fragment hits into more complex and potent molecules.
Biophysical methods like Surface Plasmon Resonance (SPR), X-ray crystallography, and NMR spectroscopy are used to screen fragment libraries and characterize the binding of hits like this compound to their targets. nih.govresearchgate.net This provides a structural blueprint for the rational design of high-affinity lead compounds.
Q & A
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinase enzymes)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 3ERT). Validate with MD simulations (GROMACS) to assess ligand-protein stability. Compare bromine’s electrostatic potential vs. methyl or nitro analogs .
- Data Contradiction : Differences in scoring functions (e.g., Glide vs. AutoDock) require experimental IC₅₀ validation via enzymatic assays .
Data Analysis & Experimental Design
Q. How to resolve conflicting crystallographic data for this compound derivatives?
- Methodology : Re-evaluate X-ray diffraction parameters (e.g., resolution ≤1.0 Å) and hydrogen bonding networks. Use Mercury Software to compare packing motifs. Discrepancies in unit cell dimensions may arise from polymorphism—screen crystallization solvents (e.g., DCM vs. ether) .
Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in analogs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
